2,4,6-Tribromobenzenesulfonyl chloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

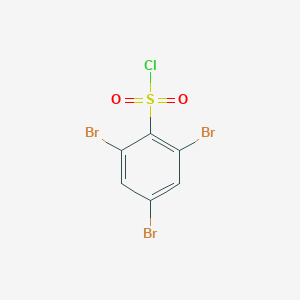

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4,6-tribromobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br3ClO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPKHRUYQGPMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)S(=O)(=O)Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br3ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553116 | |

| Record name | 2,4,6-Tribromobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115876-73-8 | |

| Record name | 2,4,6-Tribromobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115876-73-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Methodological Advancements for 2,4,6 Tribromobenzenesulfonyl Chloride

The synthesis of 2,4,6-tribromobenzenesulfonyl chloride is a challenging endeavor due to the highly deactivated nature of the 1,3,5-tribromobenzene precursor. The strong electron-withdrawing effects of the three bromine atoms on the aromatic ring make it resistant to electrophilic substitution reactions, which are typically employed for the introduction of a chlorosulfonyl group. However, several methodological advancements have been explored to achieve this transformation.

One of the primary methods for the synthesis of aryl sulfonyl chlorides is direct chlorosulfonation, where the aromatic compound is treated with chlorosulfonic acid. In the case of 1,3,5-tribromobenzene, this reaction requires harsh conditions to overcome the deactivation of the ring. The reaction typically involves heating the substrate with an excess of chlorosulfonic acid. The electrophile in this reaction is believed to be SO₂Cl⁺, which is generated from the auto-dissociation of chlorosulfonic acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the SO₂Cl⁺ group replaces one of the hydrogen atoms on the aromatic ring.

An alternative approach involves a multi-step synthesis starting from 2,4,6-tribromoaniline. This method circumvents the difficult electrophilic substitution on the deactivated tribromobenzene ring. The synthesis begins with the diazotization of 2,4,6-tribromoaniline using sodium nitrite in the presence of a strong acid, such as hydrochloric acid, to form the corresponding diazonium salt. The resulting 2,4,6-tribromobenzenediazonium chloride is then subjected to a Sandmeyer-type reaction. In this step, the diazonium salt is treated with sulfur dioxide in the presence of a copper(I) chloride catalyst. This process, known as the Meerwein sulfonylation, introduces the sulfonyl chloride group onto the aromatic ring, yielding this compound.

Interactive Data Table: Comparison of Synthesis Methods

| Method | Starting Material | Reagents | Key Conditions | Advantages | Disadvantages |

| Direct Chlorosulfonation | 1,3,5-Tribromobenzene | Chlorosulfonic acid | High temperature | Single step | Harsh conditions, potential for side reactions |

| Sandmeyer-type Reaction | 2,4,6-Tribromoaniline | 1. NaNO₂, HCl 2. SO₂, CuCl | Low temperature diazotization | Milder conditions | Multi-step synthesis |

Purification and Isolation Strategies for High Purity 2,4,6 Tribromobenzenesulfonyl Chloride

The purification and isolation of 2,4,6-tribromobenzenesulfonyl chloride are critical steps to obtain a product of high purity, which is essential for its subsequent applications in organic synthesis. The crude product obtained from the synthesis often contains unreacted starting materials, by-products, and residual acids.

A common and effective method for the purification of solid organic compounds like this compound is recrystallization. The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For sulfonyl chlorides, which are susceptible to hydrolysis, non-polar or moderately polar aprotic solvents are generally preferred. Solvents such as hexanes, chloroform, or a mixture of ethyl acetate and hexanes can be suitable. The crude product is dissolved in a minimal amount of the hot solvent, and upon cooling, the purified this compound crystallizes out, leaving the impurities dissolved in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

For instances where recrystallization does not provide a product of sufficient purity, column chromatography is a powerful alternative. This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica gel. A solvent system (eluent) is chosen to move the components down the column at different rates. For this compound, a mixture of a non-polar solvent like hexanes and a slightly more polar solvent such as dichloromethane or ethyl acetate is often effective. The fractions containing the pure product are collected, and the solvent is removed by evaporation to yield the purified compound.

Another important aspect of the isolation strategy is the work-up procedure following the synthesis. After the reaction is complete, the mixture is often quenched by carefully pouring it onto crushed ice. This precipitates the crude sulfonyl chloride and also helps to separate it from the excess chlorosulfonic acid or other water-soluble reagents. The solid product is then filtered and washed with cold water to remove any remaining acid. It is crucial to perform these steps at low temperatures to minimize the hydrolysis of the sulfonyl chloride group. The crude, washed product is then thoroughly dried before proceeding with further purification by recrystallization or chromatography.

Interactive Data Table: Comparison of Purification Strategies

| Strategy | Description | Key Parameters | Advantages | Disadvantages |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. | Solvent selection, cooling rate | Simple, cost-effective, can yield high purity | Dependent on solubility differences, potential for product loss in mother liquor |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Stationary phase (e.g., silica gel), eluent system | High degree of purification, can separate closely related compounds | More time-consuming, requires larger volumes of solvent |

| Aqueous Work-up | Quenching the reaction mixture with ice water to precipitate the product and remove acid. | Temperature control | Effective for initial removal of acidic impurities | Risk of hydrolysis of the sulfonyl chloride |

Reactivity and Reaction Mechanisms of 2,4,6 Tribromobenzenesulfonyl Chloride

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Moiety

The sulfonyl chloride moiety in 2,4,6-tribromobenzenesulfonyl chloride serves as a strong electrophilic site, making it susceptible to attack by a wide range of nucleophiles. This characteristic is widely exploited for the synthesis of sulfonates and sulfonamides. The general mechanism involves the displacement of the chloride ion by a nucleophile, a reaction that is fundamental to its application as a protecting group and as a precursor to other functional groups.

Mechanistic Investigations of SN2-type Displacements at Sulfur

The nucleophilic substitution at the sulfur atom of this compound is predominantly believed to occur via a concerted SN2-type mechanism. This pathway involves the direct attack of the nucleophile on the sulfur atom, leading to a trigonal bipyramidal transition state, and the simultaneous expulsion of the chloride leaving group. However, depending on the reaction conditions and the nature of the nucleophile, a stepwise mechanism involving a short-lived intermediate cannot be entirely discounted.

Influence of Steric Hindrance on Reaction Kinetics and Selectivity

The three bromine atoms ortho and para to the sulfonyl chloride group introduce significant steric hindrance. researchgate.net This steric bulk is a defining feature of the reagent's reactivity, often leading to slower reaction rates when compared to less substituted arenesulfonyl chlorides, such as tosyl chloride or benzenesulfonyl chloride. This effect is particularly pronounced when bulky nucleophiles are used.

However, this steric hindrance can be advantageous in achieving regioselectivity. researchgate.netthieme-connect.comdtu.dk For instance, in molecules with multiple hydroxyl groups, this compound can selectively react with the less sterically hindered primary alcohol over more hindered secondary or tertiary alcohols. researchgate.netthieme-connect.comdtu.dk This selectivity has been particularly useful in carbohydrate chemistry, where the regioselective sulfonylation of primary hydroxyl groups is often a crucial step. researchgate.netthieme-connect.comdtu.dk The resulting sulfonates are excellent leaving groups and can be displaced by nucleophiles in subsequent steps. researchgate.netthieme-connect.comresearchgate.netresearchgate.net

| Reagent | Steric Hindrance | General Reactivity with Primary Alcohols |

| Benzenesulfonyl chloride | Low | High |

| Tosyl chloride | Moderate | High |

| This compound | High | Moderate, but highly regioselective for less hindered sites |

| 2,4,6-Trichlorobenzenesulfonyl chloride | High | Moderate, but highly regioselective for less hindered sites |

Role of Solvent Effects and Hydrophobic Interactions

The choice of solvent plays a critical role in the outcome of nucleophilic substitution reactions with this compound. Polar aprotic solvents are often preferred as they can stabilize the charged transition state of the SN2 reaction, thereby accelerating the rate. Pyridine is a commonly used solvent and also acts as a base to neutralize the hydrochloric acid byproduct. researchgate.netthieme-connect.comdtu.dk

The large, non-polar tribromophenyl group can also lead to significant hydrophobic interactions, especially in aqueous or mixed-solvent systems. These interactions can influence the substrate's conformation and its presentation to the reagent, thereby affecting both the rate and selectivity of the reaction.

Desulfonylation and Desulfitative Cross-Coupling Reactions

Beyond its traditional role in forming sulfonates, this compound has found application in reactions where the sulfonyl group is ultimately removed. These desulfonylative reactions represent a modern approach to forming new chemical bonds.

Transition-Metal Catalyzed Desulfitative Arylation

In recent years, transition-metal catalysis has enabled the use of arenesulfonyl chlorides as arylating agents. This desulfitative cross-coupling allows for the formation of new carbon-carbon bonds. In this process, the carbon-sulfur bond is cleaved, and the 2,4,6-tribromophenyl (B11824935) group is transferred to another molecule. This method provides a powerful tool for the synthesis of complex biaryl structures.

Radical-Mediated Pathways for Sulfonyl Chloride Transformations

The sulfonyl chloride group can also serve as a precursor to radical species. Under radical-generating conditions, such as the use of a radical initiator or photolysis, the sulfur-chlorine bond can undergo homolytic cleavage to form a sulfonyl radical. This intermediate can then lose sulfur dioxide to generate a 2,4,6-tribromophenyl radical. This highly reactive aryl radical can then participate in various bond-forming reactions, offering an alternative pathway for the functionalization of organic molecules.

Electrophilic Aromatic Substitution with this compound Derivatives

While the sulfonyl chloride group itself is the primary site of reactivity in many reactions, the aromatic ring of this compound can, in principle, undergo electrophilic aromatic substitution (EAS). However, the presence of multiple strongly deactivating groups makes the ring extremely electron-deficient and thus highly unreactive towards electrophiles. masterorganicchemistry.com

Meta-Selective C-H Sulfonation

The concept of using sulfonyl chlorides for the C-H sulfonation of aromatic compounds is a key transformation in organic synthesis. wikipedia.org Achieving regioselectivity, particularly at the meta position, is a significant challenge. nih.gov Traditional electrophilic aromatic substitution reactions are governed by the inherent directing effects of the substituents already present on the aromatic ring. wikipedia.org

In recent years, transition-metal catalysis has emerged as a powerful tool to override these intrinsic directing effects and achieve site-selective C-H functionalization. For instance, ruthenium-catalyzed meta-selective C–H sulfonation of azoarenes with arylsulfonyl chlorides has been developed. rsc.org In this system, the azo group acts as a directing group, guiding the ruthenium catalyst to the meta C-H bond, which then undergoes sulfonation. While this specific methodology does not directly employ this compound, it demonstrates the potential for achieving meta-selective sulfonation through catalyst control, even with electronically deactivated sulfonyl chlorides. The bulky nature of a derivative of this compound could potentially influence the regioselectivity in such catalytic systems.

Impact of Electron-Withdrawing Groups on Aromatic Reactivity

The three bromine atoms and the sulfonyl chloride group on the benzene (B151609) ring are all potent electron-withdrawing groups. masterorganicchemistry.com These groups deactivate the aromatic ring towards electrophilic attack by inductively pulling electron density away from the ring. masterorganicchemistry.com This deactivation significantly slows down the rate of electrophilic aromatic substitution reactions compared to benzene. msu.edu

The cumulative effect of these four deactivating groups renders the aromatic ring of this compound exceptionally electron-poor. Consequently, forcing this compound to undergo electrophilic aromatic substitution would require extremely harsh reaction conditions and highly reactive electrophiles. The directing effect of the substituents would also be a critical consideration. The sulfonyl chloride group is a meta-director, while the bromine atoms are ortho-, para-directors, albeit deactivating. libretexts.org In a scenario where an electrophilic substitution reaction could be induced, the interplay of these directing effects would determine the position of the incoming electrophile, likely leading to a complex mixture of products.

Below is a table summarizing the electronic effects of the substituents on the aromatic ring of this compound.

| Substituent | Position | Electronic Effect | Directing Effect |

| -SO₂Cl | 1 | Strong Electron-Withdrawing (Inductive and Resonance) | Meta |

| -Br | 2 | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Ortho, Para |

| -Br | 4 | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Ortho, Para |

| -Br | 6 | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Ortho, Para |

Applications of 2,4,6 Tribromobenzenesulfonyl Chloride in Advanced Organic Synthesis

Role as a Selective Sulfonylating Agent in Complex Molecule Synthesis

The introduction of a sulfonyl group (sulfonylation) is a critical transformation in organic synthesis. Arylsulfonyl chlorides are key precursors for creating various functional groups, including sulfonate esters and sulfonamides. orgsyn.org

In molecules with multiple hydroxyl groups (polyhydroxyl systems), such as carbohydrates and nucleosides, selective functionalization of one hydroxyl group over others is a significant synthetic challenge. Sterically hindered sulfonyl chlorides, like 2,4,6-triisopropylbenzenesulfonyl chloride, are often employed to achieve this selectivity. tcichemicals.com The bulky nature of these reagents directs the reaction to the most accessible or sterically unhindered hydroxyl group.

For example, 2,4,6-triisopropylbenzenesulfonyl chloride is used for the selective protection of the O6-position of guanosine. tcichemicals.com While 2,4,6-tribromobenzenesulfonyl chloride is not as sterically bulky as its triisopropyl-substituted counterpart, the presence of the three bromine atoms on the benzene (B151609) ring influences its reactivity and selectivity, allowing for controlled sulfonylation in complex molecular architectures.

Sulfonamides are widely used as protecting groups for amines due to their high stability across a broad range of reaction conditions. orgsyn.org This stability, however, can also present a challenge when the protecting group needs to be removed. The choice of the sulfonyl chloride is therefore crucial for balancing stability with the ease of deprotection.

The 2-(trimethylsilyl)ethanesulfonyl (SES) group, introduced using 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl), is an example of a sulfonamide protecting group that is stable yet can be removed under relatively mild conditions. orgsyn.org Similarly, the p-toluenesulfonyl (tosyl) group is a common protecting group for amines. organic-chemistry.org While the direct use of this compound as a standard protecting group is not detailed in the provided information, its reactivity profile suggests it can be used to form stable sulfonamides. The electron-withdrawing nature of the bromine atoms would influence the stability and cleavage conditions of the resulting sulfonamide, offering a potential alternative to more common sulfonyl protecting groups.

Precursor in the Synthesis of Biologically Active Compounds and Specialty Chemicals

Arylsulfonyl chlorides are fundamental building blocks in the synthesis of a wide array of chemical compounds. orgsyn.org They serve as precursors to sulfonate esters and sulfonamides, which are important functional groups in many biologically active molecules and specialty chemicals. orgsyn.org For instance, 2,4,6-trimethylbenzoic acid, an intermediate for dyes, insecticides, and medicines, is synthesized through a process that can involve related chlorinated precursors. google.com

The reactivity of this compound allows for its incorporation into more complex molecular frameworks. The resulting tribromobenzenesulfonates and tribromobenzenesulfonamides can themselves be key intermediates or possess desired biological or material properties. The presence of the three bromine atoms provides sites for further chemical modification through reactions such as cross-coupling, offering a pathway to a diverse range of substituted aromatic compounds.

Formation of Sulfonamides and Sulfonyl-Containing Compounds

The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental and widely used method for the synthesis of sulfonamides. researchgate.netorgsyn.orgnih.gov This reaction is crucial in medicinal chemistry as the sulfonamide functional group is a key component in a wide array of therapeutic agents. researchgate.netnih.govekb.eg The general synthesis involves the reaction of a sulfonyl chloride with an amine under basic conditions. orgsyn.org

This compound serves as a key reagent in the synthesis of various sulfonyl-containing compounds. The bulky tribromophenyl group can influence the reactivity and selectivity of the sulfonyl chloride, making it a useful tool in the synthesis of complex molecules. The formation of sulfonamides is a cornerstone of this application, with the sulfonyl chloride reacting readily with amines to form the corresponding sulfonamide. researchgate.netekb.eg

The synthesis of sulfonamides is not without its challenges, which often stem from the preparation of the sulfonyl chlorides themselves. nih.gov Traditional methods for synthesizing sulfonyl chlorides can involve harsh conditions, such as the use of chlorosulfonic acid or oxidative chlorination with hazardous reagents. nih.govnih.gov However, the development of milder and more selective methods continues to be an active area of research. nih.gov

The reaction of this compound with amines is a reliable method for introducing the bulky and electron-withdrawing 2,4,6-tribromobenzenesulfonyl group into a molecule. This can be particularly useful in modifying the properties of the target compound, such as its lipophilicity or its ability to participate in specific binding interactions.

Table 1: Examples of Sulfonamide Synthesis

| Reactant 1 | Reactant 2 | Product | Application |

| This compound | Primary/Secondary Amine | N-substituted-2,4,6-tribromobenzenesulfonamide | Pharmaceutical synthesis, functional materials |

| Aryl Sulfonyl Chloride | Amine | Aryl Sulfonamide | Medicinal agents, dyes, plasticizers researchgate.netnih.govekb.eg |

| Sulfonyl Hydrazide | N-Chlorosuccinimide (NCS) | Sulfonyl Chloride | Intermediate for sulfonamide and sulfonate synthesis nih.gov |

Synthesis of Nucleotides and Oligonucleotides

This compound and its analogs, such as 2,4,6-triisopropylbenzenesulfonyl chloride (TPS-Cl) and 8-quinolinesulfonyl chloride (QS), are pivotal coupling agents in the chemical synthesis of oligonucleotides. wikipedia.orgnih.govchemicalbook.com The phosphotriester method, a significant advancement in oligonucleotide synthesis, relies on these activating agents to facilitate the formation of the internucleosidic phosphotriester linkage. wikipedia.orgnih.gov

In this process, the coupling agent activates the phosphodiester component, making it susceptible to nucleophilic attack by the 5'-hydroxyl group of the incoming nucleoside. The bulky nature of the 2,4,6-trisubstituted benzenesulfonyl group is thought to minimize side reactions at the O6 position of guanine (B1146940) residues, a common problem in oligonucleotide synthesis.

The H-phosphonate method, another important strategy for oligonucleotide synthesis, also utilizes activating agents like pivaloyl chloride and 2,4,6-triisopropylbenzenesulfonyl chloride. wikipedia.org This method features a simple two-step cycle of detritylation and coupling, offering an efficient route to synthetic nucleic acids. wikipedia.org The use of these sulfonyl chlorides as condensing agents is also crucial in the synthesis of hydrogen-phosphonate diesters. lifechempharma.com

The choice of coupling agent can significantly impact the efficiency and outcome of the synthesis. Research has explored various sulfonyl chlorides and other activating agents to optimize the coupling step in both solution-phase and solid-phase oligonucleotide synthesis. nih.gov

Table 2: Coupling Agents in Oligonucleotide Synthesis

| Coupling Agent | Method | Function |

| This compound | Phosphotriester | Activates phosphodiester for internucleosidic bond formation |

| 2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl) | Phosphotriester, H-phosphonate | Coupling agent, condensing agent wikipedia.orglifechempharma.comsigmaaldrich.com |

| 8-Quinolinesulfonyl chloride (QS) | Phosphotriester | Coupling agent for oligonucleotide synthesis nih.gov |

Polymer Chemistry Applications

While the primary applications of this compound are in the synthesis of small molecules and oligonucleotides, its reactive nature also lends itself to applications in polymer chemistry. The sulfonyl chloride functional group can be used to introduce the bulky and halogen-rich 2,4,6-tribromobenzenesulfonyl moiety onto polymer backbones. This can be achieved by reacting the sulfonyl chloride with polymers containing nucleophilic functional groups, such as amines or alcohols.

The incorporation of this group can significantly alter the physical and chemical properties of the polymer. For instance, the presence of bromine atoms can enhance the flame retardancy of the material. The bulky nature of the substituent can also affect the polymer's morphology and solubility.

Furthermore, the sulfonyl group can serve as a reactive handle for further post-polymerization modifications, allowing for the synthesis of functional polymers with tailored properties.

Utilization in Advanced Catalytic Systems

Recent research has explored the use of sulfonyl chlorides and related compounds in the development of advanced catalytic systems. While direct catalytic applications of this compound are not extensively documented, the broader class of sulfonyl-containing compounds is gaining attention.

For example, palladium-catalyzed reactions are employed for the synthesis of aryl sulfonyl chlorides from arylboronic acids, providing a milder alternative to traditional methods. nih.gov This highlights the interplay between sulfonyl chloride chemistry and transition metal catalysis.

Furthermore, the development of reagents like 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC) has enabled the synthesis of heteroaryl sulfonamides from organozinc reagents. nih.govmit.edu In these reactions, the sulfonyl-containing reagent acts as an electrophile, and the process can be mediated by a catalyst. These methods offer a modular and efficient route to a diverse range of sulfonamides, which are important in drug discovery. nih.govmit.edulookchem.com

The activation of sulfonamides using reagents like pyrylium (B1242799) salts to generate sulfonyl chlorides in situ represents another innovative approach. nih.gov This allows for the late-stage functionalization of complex molecules, demonstrating the versatility of sulfonyl chemistry in modern synthetic strategies. nih.gov

Spectroscopic and Computational Characterization of 2,4,6 Tribromobenzenesulfonyl Chloride and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of 2,4,6-tribromobenzenesulfonyl chloride and its analogues. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Raman spectroscopy, and X-ray diffraction provide a complete picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating reaction mechanisms and confirming the structure of synthetic intermediates and final products. In the context of this compound and its derivatives, ¹H and ¹³C NMR are routinely used to verify the successful synthesis and purity of these compounds. For instance, in the synthesis of oligonucleotides where sterically hindered sulfonyl chlorides like 2,4,6-triisopropylbenzenesulfonyl chloride are employed as coupling agents, NMR is crucial for characterizing the protected nucleosides and the final oligonucleotide products. tcichemicals.com

While specific mechanistic studies detailing the use of this compound with NMR analysis are not extensively documented in publicly available literature, the principles of its application can be inferred from studies on analogous compounds. For example, the proton NMR spectrum of 2,4,6-triisopropylbenzenesulfonyl chloride shows distinct signals for the aromatic protons and the isopropyl groups, which would be used to monitor the progress of a reaction. chemicalbook.com For this compound, the ¹H NMR spectrum would be expected to show a characteristic singlet for the two aromatic protons, with its chemical shift influenced by the electron-withdrawing nature of the bromo and sulfonyl chloride substituents. Any reaction involving this compound would lead to predictable changes in the NMR spectrum, allowing for the tracking of reactant consumption and product formation.

Table 1: Representative ¹H NMR Spectral Data for an Analogous Aromatic Sulfonyl Chloride

| Compound | Solvent | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2,4,6-Triisopropylbenzenesulfonyl chloride | CDCl₃ | 7.17 | s | 2H | Aromatic CH |

| 2,4,6-Triisopropylbenzenesulfonyl chloride | CDCl₃ | 4.15 | sept | 2H | ortho-CH(CH₃)₂ |

| 2,4,6-Triisopropylbenzenesulfonyl chloride | CDCl₃ | 2.91 | sept | 1H | para-CH(CH₃)₂ |

| 2,4,6-Triisopropylbenzenesulfonyl chloride | CDCl₃ | 1.28 | d | 12H | ortho-CH(CH₃)₂ |

| 2,4,6-Triisopropylbenzenesulfonyl chloride | CDCl₃ | 1.24 | d | 6H | para-CH(CH₃)₂ |

This table is based on data for an analogous compound and is for illustrative purposes.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman and vice-versa. nih.govresearchgate.net

For this compound, the characteristic vibrational modes of the sulfonyl chloride group (-SO₂Cl) are of particular interest. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The S-Cl stretching vibration is expected in the lower frequency region, generally around 300-400 cm⁻¹. researchgate.net

Studies on analogous compounds such as 2,4,6-trimethylbenzenesulfonyl chloride have utilized FT-IR and Raman spectroscopy in conjunction with theoretical calculations to assign the observed vibrational bands. researchgate.netsemanticscholar.org For example, in 2,4,6-trimethylbenzenesulfonyl chloride, strong bands observed at 1388 and 1169 cm⁻¹ in the FT-IR spectrum are assigned to the asymmetric and symmetric SO₂ stretching vibrations. researchgate.net Similarly, for p-bromobenzenesulfonyl chloride, a detailed vibrational analysis has been performed using experimental and computational methods. researchgate.net The FT-IR and FT-Raman spectra of 2,4,6-trichlorobenzenesulfonyl chloride have also been recorded, providing further comparative data. nih.gov

These studies on analogous compounds allow for a reliable prediction of the key vibrational frequencies for this compound, which are instrumental for its identification and for studying its interactions in different chemical environments.

Table 2: Typical Vibrational Frequencies for Arenesulfonyl Chlorides

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Asymmetric SO₂ Stretch | 1370 - 1400 |

| Symmetric SO₂ Stretch | 1170 - 1190 |

| C-S Stretch | 700 - 800 |

| S-Cl Stretch | 300 - 400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-Br Stretch | 500 - 650 |

This table is a generalized representation based on data for various arenesulfonyl chlorides.

A notable example is the X-ray diffraction study of 2,4,6-triisopropylbenzenesulfonyl chloride. researchgate.net This study revealed that the benzene (B151609) ring is not perfectly planar but adopts a flattened boat conformation due to the steric strain imposed by the bulky ortho-isopropyl groups and the sulfonyl chloride group. researchgate.netmdpi.com The sulfonyl chloride group is sterically fixed by weak intramolecular hydrogen bonds between the sulfonyl oxygen atoms and the methine hydrogens of the isopropyl groups, preventing free rotation around the C-S bond. mdpi.com

These findings suggest that this compound, with its bulky bromine atoms in the ortho positions, would also exhibit significant steric hindrance, leading to distortions in the benzene ring and a fixed conformation of the sulfonyl chloride group. The crystal structure of 2,4,6-triisopropylbenzenesulfonamide (B26303) has also been solved from X-ray powder diffraction data, further contributing to the understanding of the structural behavior of such crowded molecules. nih.gov

Table 3: Selected Crystallographic Data for 2,4,6-Triisopropylbenzenesulfonyl Chloride

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.184(4) |

| b (Å) | 11.344(5) |

| c (Å) | 19.883(6) |

| V (ų) | 3199(2) |

| Z | 8 |

Data obtained from a study on a sterically hindered analogue. researchgate.net

Computational Chemistry for Elucidating Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for complementing experimental data and providing deeper insights into the electronic structure, properties, and reactivity of molecules. spectroscopyonline.com

DFT calculations are widely used to predict the optimized molecular geometry, vibrational frequencies, and electronic properties of molecules like this compound. These calculations can accurately model the effects of bulky substituents on the molecular structure. For instance, DFT studies on 2,4,6-trimethylbenzenesulfonyl chloride have been used to calculate its optimized geometry and vibrational spectra, showing good agreement with experimental data. semanticscholar.org

A key aspect of these computational studies is the analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and distribution of these orbitals are crucial for understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and electrical transport properties. semanticscholar.orgresearchgate.net

For this compound, the electron-withdrawing bromine atoms and the sulfonyl chloride group are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzenesulfonyl chloride. The HOMO is likely to be localized on the benzene ring, while the LUMO may have significant contributions from the sulfonyl chloride group, making it susceptible to nucleophilic attack at the sulfur atom.

Table 4: Illustrative Frontier Molecular Orbital Energies (Calculated for an Analogous Compound)

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2,4,6-Trimethylbenzenesulfonyl chloride | B3LYP/6-311++G(d,p) | -7.2 | -1.5 | 5.7 |

This table presents data for an analogous compound for illustrative purposes. semanticscholar.org

Computational chemistry plays a vital role in elucidating reaction mechanisms by mapping out potential energy surfaces, identifying transition states, and calculating activation barriers. For reactions involving this compound, such as nucleophilic substitution at the sulfur atom, DFT calculations can provide a detailed picture of the reaction pathway.

Studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have shown that ortho-alkyl substituents can surprisingly accelerate the reaction rate, a counterintuitive finding given the expected steric hindrance. mdpi.com DFT calculations revealed that this acceleration is due to electronic effects and the specific conformation of the transition state. mdpi.com

In the case of this compound, the bulky and electron-withdrawing bromine atoms would significantly influence the geometry and energy of the transition state for nucleophilic attack. Computational analysis could predict whether the reaction proceeds through a concerted Sₙ2-like mechanism or a stepwise addition-elimination pathway. The analysis of the transition state structure would reveal the key interactions that stabilize or destabilize it, providing a rationale for the observed reactivity. For example, DFT studies on the fluoride (B91410) exchange in benzenesulfonyl fluoride have identified a difluorosulfurane intermediate, suggesting an addition-elimination mechanism. mdpi.com Similar computational investigations for this compound would be invaluable for understanding and predicting its chemical behavior.

The structural and electronic properties of this compound, a sterically hindered aromatic sulfonyl chloride, can be thoroughly investigated using a combination of spectroscopic methods and computational chemistry. While direct experimental data for this specific compound is not extensively available in public literature, a comprehensive understanding can be built by drawing parallels with its closely related analogues, such as 2,4,6-trichlorobenzenesulfonyl chloride, 2,4,6-trimethylbenzenesulfonyl chloride, and 2,4,6-triisopropylbenzenesulfonyl chloride. These related compounds have been the subject of detailed spectroscopic and computational studies, providing a robust framework for predicting the characteristics of the tribromo derivative.

Spectroscopic Analysis

Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are pivotal in identifying and characterizing chemical compounds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key vibrational frequencies can be predicted by analogy to related structures. For instance, the symmetric and asymmetric stretching vibrations of the sulfonyl chloride group (SO₂Cl) are anticipated to appear in the regions of 1380-1410 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The presence of the carbon-bromine (C-Br) bonds would likely give rise to absorptions in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring would appear in the 1450-1600 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound would be relatively simple due to the molecule's symmetry. A single signal is expected for the two equivalent aromatic protons at the 3 and 5 positions. The chemical shift of this signal would be influenced by the electron-withdrawing effects of the bromine atoms and the sulfonyl chloride group, likely appearing in the downfield region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum would provide more detailed structural information. Distinct signals would be expected for the different carbon atoms in the benzene ring: the carbon bearing the sulfonyl chloride group (C1), the carbons bonded to the bromine atoms (C2, C4, C6), and the carbons bearing the hydrogen atoms (C3, C5). The chemical shifts would be indicative of the electronic environment of each carbon atom.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of multiple bromine and chlorine isotopes, this peak would appear as a characteristic isotopic cluster. Fragmentation would likely involve the loss of the chlorine atom, the SO₂ group, and bromine atoms, providing further confirmation of the molecule's structure.

Computational Characterization

Computational chemistry offers a powerful tool to complement experimental data and to predict the geometric and electronic properties of molecules. Density Functional Theory (DFT) calculations, a common computational method, can be employed to model the structure of this compound.

Molecular Geometry: DFT calculations would allow for the optimization of the molecular geometry, providing precise bond lengths and angles. It is anticipated that the presence of the bulky bromine atoms at the ortho positions (2 and 6) would lead to significant steric strain. This strain would likely cause a distortion of the benzene ring from a perfect planar geometry and influence the orientation of the sulfonyl chloride group.

Electronic Properties: Computational models can also elucidate the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The molecular electrostatic potential (MEP) map would visualize the electron-rich and electron-deficient regions of the molecule, highlighting the electrophilic nature of the sulfur atom in the sulfonyl chloride group. The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and stability of the molecule.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

|---|

| Infrared (IR) | SO₂ asymmetric stretch: ~1380-1410 cm⁻¹ SO₂ symmetric stretch: ~1170-1190 cm⁻¹ Aromatic C=C stretch: ~1450-1600 cm⁻¹ C-Br stretch: ~500-600 cm⁻¹ | | ¹H NMR | Aromatic H (s, 2H): Downfield region | | ¹³C NMR | Distinct signals for C1, C2/C6, C4, and C3/C5 | | Mass Spectrometry | Molecular ion peak with characteristic isotopic pattern Fragments corresponding to loss of Cl, SO₂, and Br |

Conformational Analysis and Steric Effects

The conformational preferences and steric effects in this compound and its derivatives are critical in determining their reactivity and interaction with other molecules. The bulky bromine atoms at the ortho positions to the sulfonyl chloride group impose significant steric hindrance.

Conformational Analysis: The rotational barrier around the C-S bond is a key aspect of the conformational analysis. Due to the steric clash between the oxygen atoms of the sulfonyl group and the ortho-bromine atoms, free rotation is expected to be highly restricted. Computational studies on analogous compounds, such as 2,4,6-trimethylbenzenesulfonyl chloride, have shown that the sulfonyl chloride group is likely to adopt a conformation where the S-Cl bond is oriented away from the plane of the benzene ring to minimize steric repulsion. A similar conformation is predicted for the tribromo derivative. The benzene ring itself may also adopt a slight boat or chair conformation to alleviate the steric strain induced by the large bromine substituents.

Steric Effects on Reactivity: The steric hindrance imparted by the ortho-bromine atoms has a profound impact on the reactivity of the sulfonyl chloride group. This steric shielding can hinder the approach of nucleophiles to the electrophilic sulfur atom, thereby reducing the rate of nucleophilic substitution reactions. This effect is a well-documented phenomenon in sterically hindered sulfonyl chlorides and is a key factor in their synthetic applications, often leading to enhanced selectivity in reactions. For instance, in reactions with molecules containing multiple reactive sites, a sterically hindered sulfonylating agent like this compound would be expected to react preferentially at the less sterically encumbered site.

Table 2: Comparison of Steric Effects in Substituted Benzenesulfonyl Chlorides

| Compound | Substituents | Relative Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| Benzenesulfonyl chloride | -H | Low | High |

| 2,4,6-Trimethylbenzenesulfonyl chloride | -CH₃ | Moderate | Moderate |

| 2,4,6-Triisopropylbenzenesulfonyl chloride | -CH(CH₃)₂ | High | Low |

| This compound | -Br | Very High | Very Low |

Future Research Directions and Emerging Applications

Development of Greener Synthetic Routes and Sustainable Methodologies

There is no available literature detailing efforts to develop greener or more sustainable synthetic methodologies specifically for 2,4,6-Tribromobenzenesulfonyl chloride. Research in this area for other sulfonyl chlorides often focuses on reducing hazardous reagents and solvent use, but no such studies have been published for the tribromo- derivative.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

Detailed investigations into the novel reactivity patterns and potential catalytic transformations of this compound have not been reported. While the sulfonyl chloride functional group is known for its reactivity, the specific influence of the three bromine atoms on the benzene (B151609) ring on its chemical behavior remains an open area for investigation.

Expansion into New Areas of Material Science and Medicinal Chemistry

There are no published studies exploring the use of this compound in material science or medicinal chemistry. The unique electronic and steric properties imparted by the bromine atoms could theoretically lead to novel materials or bioactive molecules, but this potential has not yet been explored in the available scientific literature.

Q & A

Q. What safety protocols are critical when handling 2,4,6-tribromobenzenesulfonyl chloride in the laboratory?

Answer:

- Personal Protective Equipment (PPE): Use impervious gloves (e.g., nitrile), tightly sealed goggles, and full-face protection to avoid skin/eye contact. Wear protective clothing to minimize exposure to corrosive vapors .

- Ventilation: Work in a fume hood to prevent inhalation of toxic fumes, especially during reactions involving heat or moisture .

- First Aid: In case of skin contact, immediately wash with soap and water for ≥15 minutes. For eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. How should this compound be stored to ensure stability?

Answer:

- Moisture Control: Store in airtight containers under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis, which releases corrosive HBr gas .

- Temperature: Maintain room temperature (20–25°C) in a dry, dark environment. Avoid refrigeration to prevent condensation .

- Compatibility: Keep away from strong oxidizers, bases, and water-containing reagents .

Q. What are the primary degradation pathways of this compound under ambient conditions?

Answer:

- Hydrolysis: Reacts vigorously with water or humid air to generate HBr gas and sulfonic acid derivatives. This reaction is exothermic and accelerates at elevated temperatures .

- Thermal Decomposition: At temperatures >150°C, it may release toxic brominated byproducts (e.g., bromobenzene derivatives) and SO₂ .

Advanced Research Questions

Q. What synthetic methodologies are effective for introducing sulfonyl chloride groups into brominated aromatic systems?

Answer:

- Chlorosulfonation: React 1,3,5-tribromobenzene with chlorosulfonic acid (ClSO₃H) at 0–5°C to form the sulfonic acid intermediate, followed by treatment with PCl₅ or SOCl₂ to yield the sulfonyl chloride .

- Quality Control: Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and confirm product purity by melting point (lit. 92–94°C for analogous compounds) and NMR .

Q. How can researchers resolve contradictions in spectroscopic data for brominated sulfonyl chlorides?

Answer:

- NMR Analysis: Use - and -NMR to confirm substitution patterns. For this compound, expect a singlet in -NMR (due to symmetry) and characteristic sulfonyl chloride peaks at ~140 ppm in -NMR .

- Mass Spectrometry: High-resolution MS (HRMS) can distinguish between isotopic patterns of bromine (/) and chlorine, avoiding misassignment of molecular ions .

Q. What experimental designs are recommended for studying the environmental degradation of brominated sulfonyl chlorides?

Answer:

- Aqueous Stability Studies: Conduct kinetic experiments in buffered solutions (pH 3–11) at 25°C, monitoring HBr release via ion chromatography and sulfonic acid formation by LC-MS .

- Microbial Degradation: Use activated sludge models (e.g., SBR reactors) to assess biodegradation pathways, noting that high bromide concentrations (>5 g/L) may inhibit microbial activity .

Q. How does solvent choice impact the reactivity of this compound in nucleophilic substitutions?

Answer:

- Polar Aprotic Solvents: Use anhydrous DMF or DMSO to enhance reactivity with amines or alcohols, as these solvents stabilize transition states without hydrolyzing the sulfonyl chloride .

- Ethanol Compatibility: While soluble in ethanol (50 mg/mL), prolonged storage in this solvent should be avoided due to slow esterification reactions with the sulfonyl chloride group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.